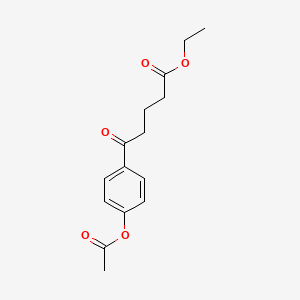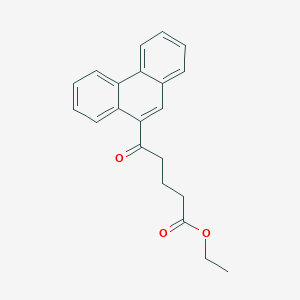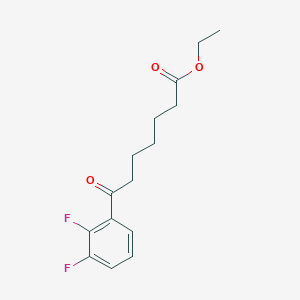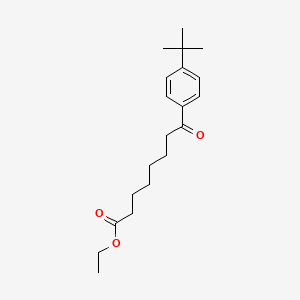
Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate is a chemical compound. It is also known by other names such as Phenobarbital M (OH), acetylated; Primidone, M (HO-phenobarbital), AC; Phenobarbital, M (HO-), AC; Methylphenobarbital, M (nor-HO-), AC; Mephobarbital M (nor-OH), acetylated . Its molecular formula is C14H14N2O5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
While specific structural analysis for this compound is not available, similar compounds have been analyzed. For instance, the structure of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was confirmed by FTIR, 1H and 13C NMR spectroscopy .Scientific Research Applications
Organic Peroxide Reactions
Ethyl 5-(4-acetoxyphenyl)-5-oxovalerate has been a subject of study in the context of organic peroxides and their reactions. For instance, the reaction of hydrogen peroxide with ethyl 4-oxovalerate (levulinate) yielding ethyl 4,4-dihydroperoxyvalerate has been described, providing insights into the formation and stability of organic peroxides in chemical reactions (Cubbon & Hewlett, 1968).
Synthesis of Chiral Compounds
This compound has been used as a precursor in the synthesis of chiral compounds. For example, a new technical synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an important intermediate for ACE inhibitors, involves the chemo- and enantioselective hydrogenation of ethyl 2,4-dioxo-4-phenylbutyrate. The synthesis yields high enantiomeric purity and is a crucial step in the production of medications (Herold et al., 2000).
Flavoring Compounds and Feed Additives
The compound has also been assessed in the context of flavorings for animal feed. For instance, ethyl 4-oxovalerate has been evaluated for its safety and efficacy as a feed flavoring. The compound, along with others in its chemical group, has been found safe for all animal species at proposed use levels. These findings are crucial for ensuring the safety of feed additives and flavoring agents (Westendorf, 2012).
Medicinal Chemistry and Enzymatic Studies
This compound has played a role in the synthesis of compounds with potential medicinal applications. For example, in the field of medicinal chemistry, novel selective biocatalytic deacetylation studies on dihydropyrimidinones have involved the synthesis of compounds starting from ethyl acetoacetate and ethyl 4-oxovalerate. These compounds have been subjected to biocatalytic resolution, highlighting the importance of this compound in the synthesis of biologically active molecules (Prasad et al., 2006).
properties
IUPAC Name |
ethyl 5-(4-acetyloxyphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O5/c1-3-19-15(18)6-4-5-14(17)12-7-9-13(10-8-12)20-11(2)16/h7-10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBCFKZENFRXMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645838 |
Source


|
| Record name | Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898758-85-5 |
Source


|
| Record name | Ethyl 5-[4-(acetyloxy)phenyl]-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














